2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-17-14-9-5-6-10-15(14)19(12)11-16(20)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBMBECPVLEYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247022 | |
| Record name | 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127292-11-9 | |
| Record name | 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127292-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of 2 Methyl N Phenyl 1h Benzimidazole 1 Acetamide
Synthetic Methodologies
The synthesis of 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide can be logically approached through a two-step process, beginning with the formation of the benzimidazole (B57391) core followed by its N-alkylation.
Step 1: Synthesis of 2-Methyl-1H-benzimidazole The precursor, 2-methyl-1H-benzimidazole, is commonly synthesized via the Phillips condensation method. This involves the reaction of o-phenylenediamine (B120857) with acetic acid. banglajol.infosemanticscholar.org The mixture is typically heated, often in the presence of a dehydrating agent or under acidic conditions (like in 4N HCl), to facilitate the cyclization and formation of the imidazole (B134444) ring. banglajol.info After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium hydroxide, to precipitate the crude 2-methyl-1H-benzimidazole, which can then be purified by recrystallization. semanticscholar.org
Step 2: N-Alkylation to form the final product The second step involves the N-alkylation of the synthesized 2-methyl-1H-benzimidazole with a suitable alkylating agent, which in this case is 2-chloro-N-phenylacetamide. This reaction is a standard method for introducing substituents at the nitrogen atom of the benzimidazole ring. nih.gov The reaction is typically carried out in an organic solvent in the presence of a base (e.g., potassium carbonate or triethylamine) to deprotonate the N-H of the benzimidazole, creating a nucleophile that attacks the electrophilic carbon of the 2-chloro-N-phenylacetamide, displacing the chloride ion and forming the desired C-N bond.
Spectroscopic and Analytical Data
While specific experimental spectra for this compound are not widely published, its characteristic spectroscopic data can be predicted based on its structure and data from analogous compounds. banglajol.infoacs.orgresearchgate.net
| Technique | Expected Features |
| ¹H NMR | Expected signals would include: a singlet for the methyl protons (CH₃) around δ 2.5-2.7 ppm; a singlet for the methylene (B1212753) protons (-CH₂-) of the acetamide (B32628) linker around δ 5.0-5.5 ppm; a series of multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons of the benzimidazole ring and the five protons of the N-phenyl group; and a singlet for the amide proton (NH) in the downfield region. banglajol.info |
| ¹³C NMR | Key signals would be anticipated for: the methyl carbon (C-2); the methylene carbon of the acetamide group; the carbonyl carbon (C=O) of the amide around 165-170 ppm; and multiple signals in the aromatic region for the carbons of the benzimidazole and phenyl rings. |
| IR Spectroscopy | Characteristic absorption bands would be expected for: N-H stretching of the amide group (~3200-3300 cm⁻¹); aromatic C-H stretching (~3000-3100 cm⁻¹); aliphatic C-H stretching of the methyl and methylene groups (~2850-2960 cm⁻¹); a strong absorption for the amide C=O stretching (~1670-1690 cm⁻¹); and C=C and C=N stretching vibrations from the aromatic rings (~1450-1620 cm⁻¹). banglajol.info |
| Mass Spectrometry | The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound (C₁₆H₁₅N₃O). |
Molecular Structure and Physicochemical Properties
Experimental and Theoretical Structural Analysis
The molecular structure of 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide consists of a planar benzimidazole (B57391) ring system. The acetamide (B32628) side chain attached to the N-1 position introduces flexibility, with rotatable bonds around the methylene (B1212753) bridge and the amide linkage. The dihedral angle between the benzimidazole ring and the phenyl ring of the acetamide group would be significant due to steric hindrance, preventing co-planarity. nih.gov
X-ray crystallography would be the definitive method to determine the precise bond lengths, bond angles, and crystal packing of the molecule. In the absence of experimental data, computational modeling using methods like Density Functional Theory (DFT) could provide valuable insights into the molecule's preferred conformation, electronic structure, and electrostatic potential.
Physicochemical Profile
The physicochemical properties of the compound can be estimated from its structure.
| Property | Value / Description |
| Molecular Formula | C₁₆H₁₅N₃O |
| Molecular Weight | 265.31 g/mol |
| Appearance | Likely to be a crystalline solid at room temperature. |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
| Melting Point | The melting point would be expected to be relatively sharp, characteristic of a crystalline solid. For comparison, the precursor 2-methyl-1H-benzimidazole has a melting point of 175-177 °C. banglajol.info |
| LogP | The presence of the N-phenyl group suggests the molecule would be moderately lipophilic. |
Computational and Theoretical Investigations of Molecular Behavior
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to benzimidazole (B57391) derivatives to predict their molecular geometry, electronic properties, and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding electronic transitions and chemical reactivity. dergipark.org.tr The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. For benzimidazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these energies. nih.gov For instance, a study on a related imidazole (B134444) derivative calculated the HOMO and LUMO energies to be -6.2967 eV and -1.8096 eV, respectively, resulting in a significant energy gap of 4.4871 eV. irjweb.com This large gap indicates that substantial energy is required for electronic excitation, suggesting high stability and that charge transfer occurs within the molecule. irjweb.com The electron distribution of these orbitals is often localized on the benzimidazole and phenyl rings. dergipark.org.tr
Table 1: Representative Frontier Orbital Energies for a Benzimidazole Analog
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
Note: Data is for a comparable imidazole derivative as a representative example. irjweb.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue signifies electron-poor areas (positive potential, susceptible to nucleophilic attack).
In benzimidazole derivatives, MEP analysis generally shows that the most negative potential is concentrated around the nitrogen atoms of the imidazole ring due to their high electronegativity and lone pairs of electrons. irjweb.com This makes them the primary sites for electrophilic interactions and hydrogen bonding. irjweb.com The hydrogen atoms, particularly any attached to nitrogen, typically exhibit a positive potential. The distribution of Mulliken atomic charges, another method to analyze charge distribution, confirms that heteroatoms like nitrogen tend to carry a negative charge, acting as electron acceptors. irjweb.com
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated within the framework of Conceptual DFT. These descriptors provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr
Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2), it measures the molecule's resistance to changes in its electron distribution. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity. irjweb.com
Electronegativity (χ): Calculated as the negative of the average of the HOMO and LUMO energies (χ = -(EHOMO + ELUMO) / 2), it describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Given by the equation ω = χ² / (2η), this index quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Table 2: Conceptual DFT Reactivity Descriptors for a Benzimidazole Analog
| Descriptor | Definition | Calculated Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2449 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.05315 |
Note: Values are calculated based on the representative data from Table 1. irjweb.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Docking simulations with benzimidazole derivatives, including structures analogous to 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide, have been performed against a variety of biological targets to assess their potential as therapeutic agents. These targets include proteins implicated in cancer, viral infections, and hypertension. connectjournals.comnih.govbiointerfaceresearch.com
The primary output of a docking simulation is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy indicates a more stable complex and a higher binding affinity. For example, in a study of benzimidazole derivatives as potential antihypertensive agents, docking scores ranged from -9.8 to -10.1 kcal/mol, suggesting strong binding to the target protein hydrolase. biointerfaceresearch.com These computational predictions help prioritize compounds for further experimental testing. nih.gov
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for molecular recognition and biological activity.
For benzimidazole derivatives, several key types of interactions are consistently observed:
Hydrogen Bonding: The nitrogen atoms in the benzimidazole ring and the oxygen atom of the acetamide (B32628) group are common hydrogen bond acceptors, often interacting with amino acid residues like lysine, serine, or tyrosine in the protein's active site. nih.govbiointerfaceresearch.com
Pi-Stacking (π-π Interactions): The aromatic benzimidazole and phenyl rings can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. biointerfaceresearch.com
Hydrophobic and Pi-Alkyl Interactions: The methyl group and phenyl rings contribute to hydrophobic interactions with nonpolar residues like valine, alanine, and leucine (B10760876) in the binding pocket. nih.govbiointerfaceresearch.com Pi-alkyl interactions can also occur between the aromatic rings and alkyl side chains of amino acids.
A docking study of benzimidazole derivatives with HIV Reverse Transcriptase (HIV-RT) identified hydrophilic interactions with Lys101 and Lys103, as well as hydrophobic interactions with Tyr181, Tyr188, Phe227, Trp229, and Leu234. nih.gov Similarly, docking against a protein hydrolase showed conventional hydrogen bonds with Asp104 and Ser296, and π-alkyl interactions with Ala380 and Val193. biointerfaceresearch.com
Table 3: Common Interacting Residues and Interaction Types for Benzimidazole Derivatives
| Interaction Type | Examples of Interacting Amino Acid Residues |
|---|---|
| Hydrogen Bonding | Lysine, Serine, Aspartic Acid, Tyrosine |
| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan |
Note: This table summarizes common interactions observed in docking studies of various benzimidazole derivatives. nih.govbiointerfaceresearch.com
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a specific compound like this compound, MD simulations would provide detailed insight into its conformational dynamics and stability. By simulating the molecule's behavior in a virtual environment, typically mimicking physiological conditions (e.g., in a water box with ions at a specific temperature and pressure), researchers can observe how the molecule folds, changes shape, and interacts with its surroundings.
This analysis would reveal the most stable conformations of the molecule, the energy barriers between different shapes, and the flexibility of its various parts, such as the rotation around the acetamide bond or the orientation of the phenyl group relative to the benzimidazole core. Such information is crucial for understanding how the molecule might bind to a biological target, like a protein receptor or an enzyme. MD simulations on related benzimidazole derivatives have been used to confirm the stability of ligand-protein complexes, a critical step in drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For a family of compounds related to this compound, a QSAR study would involve compiling a dataset of these molecules and their experimentally measured activities (e.g., as enzyme inhibitors or antimicrobial agents).
Various molecular descriptors, which are numerical values representing different aspects of a molecule's structure (e.g., its size, shape, electronic properties, and lipophilicity), would be calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. nih.govtandfonline.com A successful QSAR model can predict the activity of new, unsynthesized compounds based solely on their structure, thereby guiding the design of more potent molecules and prioritizing which derivatives to synthesize and test. nih.gov This approach saves significant time and resources in the drug discovery process. While QSAR studies have been performed on various benzimidazole and acetamide derivatives, specific models for this compound were not found. nih.govtandfonline.comnih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another key computational strategy in drug discovery. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must have to interact with a specific biological target and trigger (or block) its response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative charges.
For a target relevant to this compound, a pharmacophore model could be developed based on the structure of the target's binding site or a set of known active molecules. This model then serves as a 3D query for virtual screening of large compound libraries. Molecules from the library that match the pharmacophore's features are identified as "hits" and are considered potential candidates for further investigation, such as through biological testing or more detailed computational analysis like molecular docking. This process allows researchers to efficiently sift through millions of compounds to find those with a high probability of being active, significantly accelerating the initial stages of drug discovery.
Molecular and Cellular Biological Investigations
In Vitro Assessment of Molecular Mechanisms of Action
The in vitro evaluation of benzimidazole (B57391) acetamide (B32628) derivatives has demonstrated their capacity to interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. These interactions form the basis of their observed biological activities.
Benzimidazole-based compounds, including those with acetamide moieties, have been identified as inhibitors of several critical enzymes.
Cyclooxygenase (COX): The benzimidazole nucleus is a core component of compounds designed as anti-inflammatory agents, primarily through the inhibition of COX enzymes. nih.gov Benzimidazole acetamide derivatives have been shown to attenuate neuroinflammation by reducing the expression of cyclooxygenase-2 (COX-2). nih.gov Studies on other 2-phenyl-substituted benzimidazoles indicate that substitutions on the phenyl ring can influence selectivity for COX-1 versus COX-2. nih.gov For instance, a hydrophilic group tends to enhance COX-2 inhibition. nih.gov
DNA Gyrase and Topoisomerase: Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents. A class of synthetic inhibitors, the benzimidazole ureas, have been shown to bind to the ATP sites of both enzymes, exhibiting potent antibacterial activity. nih.gov Similarly, other benzimidazole derivatives have been identified as selective inhibitors of DNA topoisomerase I and II. nih.govacs.orgnih.gov Some of these compounds act as "poisons," stabilizing the enzyme-DNA complex and leading to DNA strand breaks. acs.orgnih.gov The binding mode can interfere with the breakage-reunion cycle of the enzyme. acs.org
Acetylcholinesterase (AChE): In the context of neurodegenerative diseases, benzimidazole derivatives have been explored as inhibitors of acetylcholinesterase. banglajol.info Specific 2-phenyl benzimidazole-1-acetamide derivatives have demonstrated significant inhibitory effects against AChE.
Carbonic Anhydrase (CA): Certain 2-phenyl benzimidazole-1-acetamide derivatives have also been evaluated for their ability to inhibit human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). Sulfonamide-bearing benzimidazole compounds are particularly noted as effective inhibitors of various CA isoforms. nih.gov
The inhibitory activities of some representative benzimidazole acetamide derivatives against various enzymes are summarized below.
| Compound Class | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 2-Phenyl Benzimidazole-1-acetamide Derivatives | Acetylcholinesterase (AChE) | 0.936 µM - 17.07 µM | |
| 2-Phenyl Benzimidazole-1-acetamide Derivatives | Human Carbonic Anhydrase I (hCA-I) | 4.72 µM - 8.23 µM | |
| 2-Phenyl Benzimidazole-1-acetamide Derivatives | Human Carbonic Anhydrase II (hCA-II) | 4.12 µM - 8.64 µM |
The benzimidazole scaffold demonstrates a high affinity for a variety of biological receptors. The acetamide functional group is known to contribute significantly to these biological interactions. nih.gov Molecular docking analyses of benzimidazole acetamide derivatives have been performed to assess their affinity for various receptors involved in neurodegeneration. nih.gov For example, 2-heteroaryl benzimidazole derivatives have been evaluated for their binding affinities to the Melanin Concentrating Hormone Receptor 1 (MCH-R1). rsc.org These studies indicate that modifications at the C-2 position of the benzimidazole ring significantly influence receptor binding affinity. rsc.org
Benzimidazole-containing compounds are well-known for their ability to interact with DNA. The binding mechanism is dependent on the specific structure of the compound, particularly the number and conformation of the benzimidazole rings. Studies have identified two primary modes of interaction:
Groove Binding: Many benzimidazole derivatives, such as the well-known Hoechst stains, act as minor groove binders. nih.govnih.gov This interaction is often selective for specific DNA sequences or structures.
Intercalation: Depending on the size and planarity of the molecule, some benzimidazole compounds can insert themselves between the base pairs of the DNA double helix. nih.gov
These interactions can interfere with DNA replication and transcription processes, forming the basis for the anticancer and antimicrobial properties of some of these compounds. nih.gov
Cellular Pathway Modulation in Model Systems
The interaction of benzimidazole acetamides with molecular targets can trigger changes in cellular signaling cascades, leading to modulation of gene expression and protein regulation.
A key signaling pathway influenced by this class of compounds is the nuclear factor kappa B (NF-κB) pathway, which is central to inflammatory responses. Studies on benzimidazole containing acetamide derivatives have shown that they can ameliorate ethanol-induced neuroinflammation by modulating the NF-κB pathway. nih.gov In cellular models, these compounds were found to reduce the elevated expression of NF-κB. nih.gov The activation of the NF-κB pathway is often initiated by protein kinase C (PKC), and certain substituted 2-aminobenzimidazoles have been identified as selective inhibitors of NF-κB activation induced by PKC signaling.
The modulation of signaling pathways like NF-κB directly impacts downstream gene expression and protein synthesis. Treatment with specific benzimidazole acetamide derivatives has been shown to significantly reduce the expression of key pro-inflammatory proteins. nih.gov In a rat model of ethanol-induced neurodegeneration, these compounds were found to decrease the elevated expression of:
Tumor necrosis factor-alpha (TNF-α)
Cyclooxygenase-2 (COX-2)
Ionized calcium-binding adapter molecule-1 (Iba-1), a marker for microglial activation nih.gov
This demonstrates a regulatory effect on the genes and proteins that mediate inflammatory and neurodegenerative processes. nih.gov
Antiproliferative Activity in Cell Lines
The benzimidazole scaffold, a key component of 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide, is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, which allows it to interact readily with biological macromolecules. researchgate.net This characteristic has led to extensive investigation of benzimidazole derivatives as potential antiproliferative agents. researchgate.net Research has shown that substitutions at the N-1 and C-2 positions of the benzimidazole ring can significantly influence chemotherapeutic efficacy. acs.org
Studies on various N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated notable antiproliferative activity. For instance, N-substitution with straight-chain alkyl groups generally provides better antiproliferative activity against the MDA-MB-231 breast cancer cell line than unsubstituted counterparts. nih.gov One derivative, compound 2g in a specific study, showed the most potent activity against this cell line. acs.orgnih.gov Similarly, a series of fluoro-substituted benzimidazole derivatives exhibited significant antiproliferative activity against a range of cancer cell lines, with all tested derivatives being less toxic to normal human cells compared to the standard drug methotrexate. researchgate.net
| Derivative Type | Cell Line | Activity | Reference |
| N-alkylated-2-(phenyl)-1H-benzimidazoles | MDA-MB-231 (Breast Cancer) | IC50 values ranging from 16.38–100 μM | nih.gov |
| Fluoro-substituted 2-(fluorophenyl)-1H-benzimidazoles | HeLa, HepG2, A549, A498, A375 | Significant antiproliferative activity, with some derivatives showing high selectivity toward cancer cells. | researchgate.net |
| Benzimidazole/1,3,4-oxadiazole/hydrazone derivatives | NCI-60 Cell Line Panel | Remarkable antiproliferative activity observed at a 10 µM concentration. | mdpi.com |
This table is interactive and can be sorted by clicking on the column headers.
The primary mechanism by which benzimidazole derivatives exert their antiproliferative effects often involves the induction of apoptosis. mdpi.comnih.gov Studies have demonstrated that these compounds can trigger programmed cell death in cancer cells, overcoming drug resistance in some cases.
In imatinib-resistant (K562R) and sensitive (K562S) chronic myeloid leukemia (CML) cells, certain 2-phenyl-1H-benzimidazole derivatives were shown to induce cytotoxicity and apoptosis. nih.gov This apoptotic induction was confirmed by the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, these compounds were found to inhibit the activity of P-glycoprotein (P-gp), a transporter protein often responsible for multidrug resistance, thereby suggesting a dual mechanism for overcoming resistance. nih.gov
Mechanistic studies on other benzimidazole-based derivatives have further elucidated the apoptotic pathway. For example, compounds 4c and 4e from a series of benzimidazole-hydrazones were found to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com This modulation of key apoptotic regulators shifts the cellular balance towards cell death. These compounds were identified as potential dual inhibitors of EGFR and BRAFV600E, two important signaling proteins in cancer progression. mdpi.com The ability of benzimidazole derivatives to inhibit crucial enzymes like dihydrofolate reductase has also been suggested as a potential anticancer mechanism. nih.govnih.gov
The benzimidazole core is a versatile pharmacophore that has been extensively explored for its broad-spectrum antimicrobial properties. researchgate.netnih.gov Derivatives containing the acetamide linkage, similar to that in this compound, have shown significant activity against various microbial pathogens.
Antibacterial Activity: Benzimidazole derivatives have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action can involve the inhibition of essential microbial processes like cell wall synthesis, DNA replication, and energy metabolism. researchgate.net In one study, new benzimidazole-based acetamide derivatives were synthesized and screened for their antibacterial effects. turkjps.org Several arylthio-substituted compounds from this series were identified as promising agents against Pseudomonas aeruginosa, exhibiting a minimum inhibitory concentration (MIC) of 125 µg/mL, which was comparable to the standard drug streptomycin. turkjps.orgresearchgate.net Another study found that an N-alkylated 2-phenyl-1H-benzimidazole derivative displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8, 4, and 4 μg/mL, respectively. acs.orgnih.gov
Antifungal Activity: The antifungal potential of benzimidazole derivatives is also well-documented. nih.gov A series of benzimidazole-based acetamide derivatives featuring a dithiocarbamate (B8719985) substitution were found to be the most potent antifungal agents against Candida krusei, with an MIC value of 125 µg/mL. turkjps.orgresearchgate.net Other derivatives showed inhibitory activity against Fusarium solani at the same concentration. turkjps.orgresearchgate.net The proposed mechanism for some antifungal benzimidazoles involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme 14 α-sterol demethylase. nih.gov
| Organism | Derivative Type | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Arylthio-substituted benzimidazole-acetamide | 125 | turkjps.orgresearchgate.net |
| Staphylococcus aureus | N-alkylated 2-phenyl-1H-benzimidazole | 4 | acs.orgnih.gov |
| MRSA | N-alkylated 2-phenyl-1H-benzimidazole | 4 | acs.orgnih.gov |
| Candida krusei | Dithiocarbamate-substituted benzimidazole-acetamide | 125 | turkjps.orgresearchgate.net |
| Candida albicans | N-alkylated 2-phenyl-1H-benzimidazole | 64 | acs.orgnih.gov |
| Aspergillus niger | N-alkylated 2-phenyl-1H-benzimidazole | 64 | acs.orgnih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Antiviral and Antiprotozoal Activity: The biological evaluation of benzimidazole derivatives extends to antiviral and antiprotozoal activities. nih.gov Studies have tested these compounds against a variety of viruses, including rotavirus. researchgate.net Certain 5-nitro-1H-benzimidazole derivatives were identified as promising antiviral agents against the rotavirus Wa strain. researchgate.net In the realm of antiprotozoal research, benzimidazoles are known to act by binding to the β-tubulin of parasites, which disrupts microtubule polymerization and inhibits essential cellular functions. mdpi.com Various derivatives have shown activity against protozoa such as Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.com
Pre-clinical In Vivo Efficacy in Disease Models (Mechanistic Focus)
Benzimidazole acetamide derivatives have demonstrated significant neuroprotective effects in preclinical models of ethanol-induced neurodegeneration. acs.orgnih.govnih.gov This neurodegeneration is often characterized by oxidative stress and neuroinflammation. nih.govnih.gov
In a rat model, ethanol (B145695) administration was shown to impair antioxidant enzymes, elevate oxidative stress, and induce neuroinflammation, as evidenced by the increased expression of markers like tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and ionized calcium-binding adapter molecule-1 (Iba-1). nih.gov Pretreatment with newly synthesized benzimidazole acetamide derivatives significantly ameliorated these effects. acs.orgnih.govnih.gov These compounds were found to modulate ethanol-induced memory deficits, oxidative stress, and the expression of proinflammatory markers (TNF-α, NF-κB, IL-6, NLRP3) in the cortex. acs.org The neuroprotective potential of these derivatives is attributed, at least in part, to their ability to inhibit the vicious cycle of neuroinflammation and oxidative stress. acs.orgnih.gov
The anti-inflammatory properties of the benzimidazole nucleus are well-established, with derivatives interacting with various targets beyond cyclooxygenases (COX), including specific cytokines and 5-lipoxygenase (5-LOX) activating protein. nih.govnih.gov
A study focused on synthesizing novel benzimidazole derivatives, including 2-(2-methyl-1H-benzimidazol-1-yl)-N′-phenylacetohydrazide, and evaluating their anti-inflammatory activity. nih.gov The results indicated that these new compounds possess significant anti-inflammatory properties. nih.gov In vivo studies using carrageenan-induced hind paw edema in rats, a classic model of inflammation, have been used to evaluate 2-substituted benzimidazole derivatives. researchgate.net These studies confirm the potential of the benzimidazole scaffold to serve as a template for the development of new anti-inflammatory agents. researchgate.net The mechanism for this activity is linked to the reduction of key inflammatory mediators. nih.gov
Structure Activity Relationship Sar Analysis and Rational Design
Correlating Structural Modifications with Biological and Molecular Activity
The biological activity of the benzimidazole (B57391) scaffold is significantly influenced by substitutions at the N-1 and C-2 positions. nih.govnih.govacs.org Modifications to these sites can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.
Impact of N-Phenyl Substitution on Biological Interactions
The N-phenyl group attached to the acetamide (B32628) moiety at the 1-position of the benzimidazole ring is a key determinant of the molecule's interaction with target proteins. The anilide part of a molecule can directly impact its physicochemical properties and the binding strength to a potential target. nih.gov Variations in the substitution pattern on this phenyl ring can lead to significant changes in biological activity.
Influence of Methyl Group at 2-Position of Benzimidazole
The substituent at the 2-position of the benzimidazole ring is crucial for modulating biological activity. nih.gov The presence of a methyl group at this position, as in 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide, provides a specific steric and electronic profile compared to other substituents like a phenyl group or hydrogen atom.
A comparative study of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol demonstrated the significant impact of the 2-position substituent. The 2-methyl derivative showed markedly better cytotoxic and antioxidant activities. banglajol.info This suggests that the small, lipophilic methyl group may be favorable for fitting into specific hydrophobic pockets within a target enzyme or receptor, contributing to enhanced biological effects.
Table 1: Comparative Activity of 2-Substituted Benzimidazole Derivatives
| Compound | Substitution at 2-Position | Antioxidant Activity (IC₅₀ µg/ml) | Cytotoxic Activity (LC₅₀ µg/ml) | Source |
|---|---|---|---|---|
| Derivative 1 | -CH₃ (Methyl) | 144.84 | 0.42 | banglajol.info |
| Derivative 2 | -CH₂OH (Hydroxymethyl) | 400.42 | N/A | banglajol.info |
This table illustrates that the 2-methyl substituted benzimidazole shows significantly higher antioxidant and cytotoxic potency compared to the hydroxymethyl substituted analogue.
Role of Acetamide Moiety in Target Recognition and Binding
The acetamide moiety (-NH-C(O)-CH₂-) serves as a critical linker and a key interaction domain. It connects the N-phenyl ring to the N-1 position of the benzimidazole core and participates directly in target binding. The amide group is a well-established pharmacophoric feature, known to play an essential role in molecular recognition through hydrogen bonding. mdpi.com The nitrogen atom of the acetamide moiety can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming strong interactions with amino acid residues in a protein's active site. archivepp.com
In studies of bradykinin (B550075) B1 receptor antagonists based on the benzimidazole scaffold, the introduction of an acetamide moiety led to a dramatic increase in binding affinity, with the IC₅₀ value improving from 3500 nM to 15 nM. nih.gov This highlights the pivotal role of the acetamide group in anchoring the molecule to its target. Furthermore, the length and flexibility of the linker between the benzimidazole and phenyl groups are important; modifying the acetamide linker can influence flexibility, lipophilicity, and steric properties, all of which affect biological activity. nih.gov
Identification of Pharmacophoric Features for Enhanced Activity
A pharmacophore model for this class of compounds can be derived from the SAR data. The key features essential for biological activity include:
Aromatic/Hydrophobic Core: The planar benzimidazole ring system provides a large hydrophobic surface that can engage in π-π stacking and hydrophobic interactions with the target. nih.gov
Hydrogen Bond Acceptor/Donor Region: The acetamide linker is a crucial hydrogen-bonding domain. The carbonyl oxygen is a primary hydrogen bond acceptor, and the amide N-H group is a hydrogen bond donor. archivepp.com
Hydrophobic/Substituted Aromatic Region: The N-phenyl ring serves as another hydrophobic region. Substituents on this ring can modulate activity by influencing electronic properties and providing additional points of interaction.
Specific Substitution at C-2: The small, lipophilic methyl group at the C-2 position appears to be favorable for activity, likely by interacting with a specific hydrophobic pocket in the target protein. banglajol.info
Design Principles for New Chemical Entities Based on this compound Scaffold
The design of new chemical entities based on this scaffold should focus on optimizing the interactions of its key pharmacophoric features with a specific biological target. The structural versatility of the benzimidazole ring makes it an excellent scaffold for drug development. researchgate.net
Key design principles include:
Maintaining the Benzimidazole Core: The core structure should be retained as the fundamental scaffold for molecular interactions.
Systematic Modification of the N-Phenyl Ring: Introducing a variety of substituents (both electron-donating and electron-withdrawing) at the ortho, meta, and para positions of the N-phenyl ring can be used to probe the steric and electronic requirements of the target's binding site. researchgate.net
Exploring Alternatives for the 2-Methyl Group: While the methyl group is effective, replacing it with other small alkyl or functional groups (e.g., ethyl, cyclopropyl (B3062369), trifluoromethyl) could further enhance potency or selectivity.
Modifying the Acetamide Linker: Altering the length or rigidity of the linker between the benzimidazole and phenyl moieties could optimize the orientation of the key interactive groups within the binding site. nih.gov
Lead Optimization Strategies
Lead optimization is a critical process for refining a promising hit compound into a drug candidate. For the this compound scaffold, several strategies can be employed. researchgate.netmonash.edunih.gov
SAR-Guided Phenyl Ring Elaboration: Based on initial screening, if a particular substitution pattern on the N-phenyl ring shows promise (e.g., para-halogen), a focused library of analogs with diverse substituents at that position should be synthesized to maximize potency. This was a successful strategy in the development of benzimidazole phenylacetamides as trypanocides. nih.gov
Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties. For example, the amide bond in the acetamide linker could be replaced with other groups that maintain the key hydrogen bonding features but offer different metabolic stability or conformational properties.
Scaffold Hopping: While maintaining the key pharmacophoric features, the benzimidazole core could be replaced with other heterocyclic systems to explore new chemical space and potentially improve drug-like properties or avoid off-target effects.
Improving Physicochemical Properties: Optimization should also focus on improving properties such as solubility, metabolic stability, and cell permeability, which are crucial for in vivo efficacy. The inherent lipophilicity of the benzimidazole scaffold often needs to be balanced to achieve optimal drug-like characteristics. nih.gov
Table 2: Example of Lead Optimization Data for a Related Benzimidazole Phenylacetamide Scaffold
| Compound | R Group (Linker) | Activity vs. T. cruzi (IC₅₀ µM) | Source |
|---|---|---|---|
| Analog 1 | -CH₂- (Acetamide) | >50 | nih.gov |
| Analog 2 | -(CH₂)₂- (Propionamide) | 15 | nih.gov |
| Analog 3 | -(CH₂)₃- (Butyramide) | 3.5 | nih.gov |
This table demonstrates a lead optimization strategy focused on varying the linker chain length between the benzimidazole and phenyl groups, showing that increasing the chain length can favorably impact activity in this related series.
By systematically applying these SAR insights and design principles, the this compound scaffold can serve as a valuable starting point for the development of novel therapeutic agents.
Scaffold Hopping and Bioisosteric Replacement in the Rational Design of this compound Analogs
The rational design of novel therapeutic agents often employs strategies like scaffold hopping and bioisosteric replacement to optimize lead compounds, enhance efficacy, improve pharmacokinetic profiles, and secure novel intellectual property. For the compound this compound, these strategies offer a pathway to explore new chemical space while retaining key pharmacophoric features.
Scaffold Hopping
Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different one, while preserving the essential spatial arrangement of key functional groups responsible for biological activity. bhsai.org This approach can lead to compounds with significantly different physicochemical properties, potentially overcoming issues like poor solubility or metabolic instability. researchgate.net
For the this compound core, several scaffold hops could be envisioned. The benzimidazole nucleus itself is considered a bioisostere of naturally occurring purines and indoles, which allows it to interact with a wide range of biological targets. nih.govdrugdesign.org A rational design strategy could therefore involve replacing the benzimidazole core with other bicyclic heteroaromatics that maintain a similar 3D orientation of the substituents at the 1- and 2-positions.
Potential replacement scaffolds for the benzimidazole ring include:
Indazole: This isomer of benzimidazole repositions one of the nitrogen atoms within the five-membered ring.
Benzoxazole or Benzothiazole: Replacing the N-H group of the imidazole (B134444) ring with an oxygen or sulfur atom can modulate the hydrogen bonding capacity and electronic properties of the core.
Imidazo[1,2-a]pyridine: This fused heterocyclic system offers a different spatial arrangement of nitrogen atoms and can alter the vector of the side chains.
The choice of a new scaffold would be guided by the desired changes in properties. For example, introducing more nitrogen atoms into an aromatic system can sometimes enhance metabolic stability.
Table 1: Potential Scaffold Hopping Strategies for the Benzimidazole Core
| Original Scaffold | Potential Replacement Scaffold | Rationale for Hopping |
|---|---|---|
| Benzimidazole | Indazole | Isomeric core, alters hydrogen bonding pattern and dipole moment. |
| Benzimidazole | Benzoxazole | Removes a hydrogen bond donor, potentially increasing cell permeability. |
| Benzimidazole | Benzothiazole | Modulates electronics and lipophilicity compared to benzoxazole. |
| Benzimidazole | Imidazo[1,2-a]pyridine | Alters the core geometry and basicity, potentially accessing new binding interactions. |
Bioisosteric Replacement
Bioisosterism is a strategy used to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of creating a new compound that retains or improves the desired biological activity. cambridgemedchemconsulting.com This technique can be applied to various parts of the this compound structure.
Amide Bond Replacement: The N-phenyl-acetamide moiety is a critical component, but amide bonds can be susceptible to hydrolysis by metabolic enzymes. Replacing the amide group with a more stable bioisostere is a common medicinal chemistry tactic. A 1,2,3-triazole ring, for instance, is a well-established amide bioisostere that preserves the planar geometry and hydrogen bond acceptor/donor features but is not readily hydrolyzed. nih.gov
Phenyl Ring Replacement: The N-phenyl group can be modified to explore further interactions or alter properties. Replacing the benzene (B151609) ring with various 5- or 6-membered heterocycles like pyridine, thiophene, or pyrazole (B372694) can introduce heteroatoms that may act as hydrogen bond acceptors or modulate the compound's electronics and solubility. drugdesign.org
2-Methyl Group Replacement: While a small alkyl group, the methyl group at the C2 position contributes to the molecule's lipophilicity and steric profile. Replacing it with other small groups like -CF3 (to alter electronics), -NH2 (to add a hydrogen bonding group), or a cyclopropyl group (to introduce conformational rigidity) could fine-tune the compound's activity. nih.gov Structure-activity relationship (SAR) studies on related benzimidazoles have shown that substitutions at the C2 position significantly influence biological activity. nih.gov
Table 2: Bioisosteric Replacements for Functional Moieties of this compound
| Original Moiety | Potential Bioisostere | Rationale and Potential Impact |
|---|---|---|
| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, similar geometry. nih.gov |
| Amide (-CONH-) | Thioamide (-CSNH-) | Alters hydrogen bonding and electronic character, increased lipophilicity. nih.gov |
| Phenyl Ring | Pyridyl Ring | Introduces a hydrogen bond acceptor, can improve solubility and alter metabolic profile. researchgate.net |
| Phenyl Ring | Thiophene Ring | Recognized bioisostere of benzene, alters electronics and lipophilicity. drugdesign.org |
| Methyl Group (-CH3) | Trifluoromethyl (-CF3) | Electron-withdrawing, can alter pKa and metabolic stability. |
| Methyl Group (-CH3) | Amino Group (-NH2) | Introduces hydrogen bond donor/acceptor capabilities. |
Research on other N-acetamide substituted heterocyclic scaffolds has demonstrated that modifications to the N-substituents can dramatically impact binding affinity. For example, in a series of pyrazolopyrimidines, replacing alkyl groups on the acetamide nitrogen with a phenyl-ethyl substitution pattern led to a ligand with picomolar activity. nih.govwustl.edu This highlights the sensitivity of target interactions to the nature of the N-substituent, a principle that is directly applicable to the rational design of analogs of this compound.
By systematically applying scaffold hopping and bioisosteric replacement, researchers can generate a diverse library of compounds derived from the this compound lead structure. This rational approach allows for the methodical optimization of its biological and physicochemical properties.
Future Research Trajectories and Transformative Potentials
Exploration of Novel Synthetic Methodologies
The traditional synthesis of benzimidazole (B57391) derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, which can require harsh conditions and long reaction times. researchgate.net Future research will focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide and its analogues.
| Synthetic Methodology | Potential Advantages | Relevance to Target Compound |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent use. nih.gov | Accelerates the core benzimidazole ring formation and subsequent N-alkylation steps. |
| One-Pot Reactions | Increased efficiency, reduced waste, lower cost. researchgate.net | Combines the synthesis of the benzimidazole core and the addition of the acetamide (B32628) side chain into a single, streamlined process. |
| Green Chemistry Approaches | Use of safer solvents (e.g., water, ethanol), reduced energy consumption, high atom economy. | Minimizes the environmental impact of large-scale production. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scalability. | Enables continuous and automated production with high consistency. |
These advanced methodologies promise to make the synthesis of this compound and its derivatives more accessible for extensive biological screening and development.
Advanced Mechanistic Elucidation at the Atomic Level
A deep understanding of how this compound interacts with its biological targets is crucial for rational drug design and optimization. Future research will move beyond preliminary activity assays to detailed mechanistic studies at the atomic level.
High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM) , will be essential to determine the three-dimensional structure of the compound bound to its target protein. Such studies would reveal the precise binding mode, orientation, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern its biological activity.
Complementing these experimental techniques, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations will provide invaluable insights. researchgate.netnih.gov DFT calculations can elucidate the compound's electronic properties, while MD simulations can model its dynamic behavior within a biological environment, predicting binding affinities and conformational stability over time. frontiersin.orgresearchgate.net This atomic-level understanding is critical for designing next-generation derivatives with improved potency and selectivity. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. jsr.orgaccscience.com For this compound, integrating AI/ML can significantly shorten the development timeline and reduce costs. nih.gov
ML algorithms can be trained on large datasets of known benzimidazole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. ijpsjournal.comnih.gov These models can predict the biological activity of novel, virtual derivatives of the target compound, allowing researchers to prioritize the synthesis of only the most promising candidates.
Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecules based on the this compound scaffold that are optimized for specific properties like high potency and low toxicity. accscience.com AI tools are also adept at predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, enabling the early identification of candidates with favorable drug-like profiles. nih.gov
| AI/ML Application | Description | Impact on Drug Discovery |
| Virtual Screening | Using computational models to screen vast libraries of compounds for potential activity against a specific target. frontiersin.org | Drastically reduces the number of compounds needing experimental testing. |
| QSAR Modeling | Establishing a mathematical relationship between the chemical structure of a compound and its biological activity. ijpsjournal.com | Guides the rational design of more potent analogues by predicting activity based on structural modifications. |
| De Novo Design | Employing generative algorithms to create novel molecular structures with desired pharmacological properties. | Innovates beyond existing chemical scaffolds to discover unique and effective drug candidates. |
| ADMET Prediction | Using ML models to forecast a compound's pharmacokinetic and toxicity profile in silico. researchgate.net | Reduces late-stage failures by identifying compounds with poor drug-like properties early in the process. |
Development of Advanced Probes for Biological Systems
The unique structural and photophysical properties of the benzimidazole scaffold make it an excellent platform for developing advanced chemical probes for biological research. researchgate.net Future work could focus on modifying this compound to create tools for sensing and bioimaging. researchgate.net
By conjugating the core molecule with fluorophores or other reporter groups, it can be transformed into a fluorescent probe. nih.gov Such probes can be designed to detect specific analytes like metal ions, reactive oxygen species, or changes in physiological conditions like pH. researchgate.netnih.gov These tools are invaluable for studying cellular processes in real-time and understanding disease mechanisms. For instance, a derivative could be engineered to exhibit a "turn-on" fluorescence response upon binding to a specific intracellular target, allowing for direct visualization of the drug-target engagement within living cells. nih.gov This approach has been successfully used to create benzimidazole-based probes for detecting cysteine and hypochlorite (B82951) ions. nih.govnih.gov
Unexplored Biological Targets and Therapeutic Avenues
The benzimidazole scaffold is associated with a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic effects. acs.orgresearchgate.nettandfonline.com While many benzimidazole-based drugs are known, the specific therapeutic potential of this compound remains largely untapped. A key future direction is the systematic screening of this compound and its newly synthesized derivatives against a wide array of unexplored biological targets.
Recent research has identified several key protein families that are effectively modulated by benzimidazole derivatives. These represent high-priority targets for screening. researchgate.net The versatility of the benzimidazole structure allows it to interact with diverse biological macromolecules, suggesting its potential in multiple disease areas. researcher.life
| Potential Target Class | Examples | Therapeutic Area |
| Kinases | EGFR, VEGFR-2, BRAFV600E nih.govmdpi.com | Oncology |
| Topoisomerases | Topoisomerase I, Topoisomerase II researchgate.netnih.govacs.org | Oncology |
| Apoptosis Regulators | Bcl-2 Family Proteins researchgate.net | Oncology |
| Microtubule Proteins | Tubulin researchgate.net | Oncology, Anthelmintic |
| Viral Enzymes | Reverse Transcriptase, Protease tandfonline.com | Antiviral (e.g., HIV, Hepatitis) |
| Proton Pumps | H+/K+ ATPase | Gastrointestinal Disorders |
Future research should employ high-throughput screening campaigns to evaluate the activity of this compound against these and other emerging targets. Exploring its potential as an anti-inflammatory, neuroprotective, or antidiabetic agent could open up entirely new therapeutic avenues for this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide, and how do reaction conditions influence product formation?
- Methodology : The compound can be synthesized via condensation of acyl chlorides with o-phenylenediamine derivatives. For example, using m-toluoyl chloride with o-phenylenediamine under mild conditions favors amide formation, while high temperatures and protonating agents (e.g., polyphosphoric acid) promote benzimidazole cyclization instead . To avoid competing cyclization, use acyl chlorides with good leaving groups and maintain low temperatures (~0–25°C) in aprotic solvents like dichloromethane .
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection and refinement can be performed using the SHELX suite (e.g., SHELXL for structure refinement), with WinGX or OLEX2 as graphical interfaces. SHELX is robust for small-molecule crystallography, even with twinned or high-resolution data . For hydrogen-bonding analysis, Mercury or PLATON can visualize interactions using Etter’s graph-set notation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : 1H and 13C NMR to verify substituent positions (e.g., methyl and phenyl groups). Benzimidazole protons typically resonate at δ 7.2–8.5 ppm .
- IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can competing pathways (amide vs. benzimidazole formation) be controlled during synthesis?
- Methodology : Kinetic vs. thermodynamic control is key. Use acyl chlorides with electron-withdrawing groups to accelerate amide formation at low temperatures. For benzimidazole suppression, avoid acidic conditions and limit reaction time. Computational studies (e.g., DFT) of frontier molecular orbitals (FMOs) can predict reactivity trends by analyzing electron density at reactive sites .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state properties of this compound?
- Methodology : Analyze crystal packing using Hirshfeld surfaces and 2D fingerprint plots. For example, N-H···O and C-H···π interactions often dominate benzimidazole-acetamide derivatives, affecting solubility and melting points. Graph-set analysis (e.g., R₂²(8) motifs) identifies recurring hydrogen-bond patterns .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodology : Cross-validate using multiple techniques. For instance, if NMR suggests a planar amide group but X-ray shows a twisted conformation, consider dynamic effects in solution. Temperature-dependent NMR or variable-temperature XRD can reconcile discrepancies .
Q. How can bioactivity assays (e.g., antimicrobial or anticancer) be designed for derivatives of this compound?
- Methodology :
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Structure-activity relationships (SARs) can be derived by modifying substituents (e.g., fluorophenyl, bromophenyl) .
- Molecular docking : Predict binding modes using AutoDock Vina with target proteins (e.g., tubulin for anticancer activity) .
Q. What are the challenges in refining disordered solvent molecules in the crystal lattice?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
